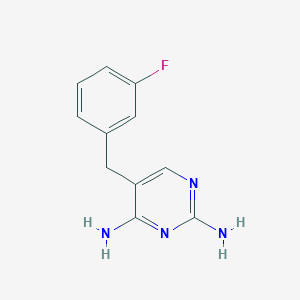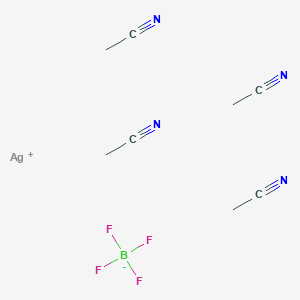
四(乙腈)银(I) 四氟硼酸盐
描述
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is a coordination compound with the chemical formula [Ag(CH₃CN)₄]BF₄. It is a silver complex where silver is coordinated to four acetonitrile molecules, and the complex is stabilized by a tetrafluoroborate anion. This compound is known for its applications in various fields, including catalysis and material science .
科学研究应用
Tetrakis(acetonitrile)silver(I) tetrafluoroborate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cycloadditions and coupling reactions
Material Science: The compound is used in the synthesis of advanced materials, such as luminescent materials and metal-organic frameworks
Biological Applications:
Industrial Applications: It is used in the production of high-purity silver films and coatings
作用机制
Target of Action
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is primarily used as a catalyst in organic synthesis . It is particularly effective in oxidation reactions and the sulfuration of acetylenes . The compound’s primary targets are therefore the reactants in these chemical reactions.
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of chemical bonds. As a catalyst, it speeds up the reaction rate without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Biochemical Pathways
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is used in the synthesis of various silver complexes . These complexes can participate in a variety of biochemical pathways, depending on their specific structures and properties. For example, it has been used in the synthesis of luminescent dinuclear platinum(II) alkynyl phosphine silver(I) complexes, alpha-diimine silver(I) complexes, and silver(I) clusters with binding for a dithiophosphate ligand .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, leading to the formation of desired products more quickly and efficiently . On a molecular level, this involves the rearrangement of atoms and the formation of new chemical bonds. On a cellular level, the effects would depend on the specific biochemical pathways involved.
Action Environment
The action of Tetrakis(acetonitrile)silver(I) tetrafluoroborate can be influenced by various environmental factors. For instance, it is stable under room temperature but can decompose when heated . It is also insoluble in water but soluble in organic solvents like ethyl acetate and ethyl acetate . These properties can affect the compound’s action, efficacy, and stability in different environments.
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(acetonitrile)silver(I) tetrafluoroborate can be synthesized by reacting silver tetrafluoroborate with acetonitrile. The reaction typically involves dissolving silver tetrafluoroborate in acetonitrile and allowing the solution to crystallize. The reaction conditions are relatively mild, often carried out at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of tetrakis(acetonitrile)silver(I) tetrafluoroborate on a larger scale would likely involve similar principles as the laboratory synthesis, with optimizations for yield and purity. This might include controlled crystallization processes and purification steps to ensure the removal of impurities .
化学反应分析
Types of Reactions
Tetrakis(acetonitrile)silver(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted by other ligands, leading to the formation of different silver complexes
Coordination Reactions: It can form complexes with other ligands, such as phosphines and amines
Common Reagents and Conditions
Common reagents used in reactions with tetrakis(acetonitrile)silver(I) tetrafluoroborate include phosphines, amines, and other coordinating ligands. These reactions are typically carried out in solution, often in acetonitrile or other polar solvents .
Major Products
The major products formed from these reactions are typically new silver complexes with different ligands. For example, reacting tetrakis(acetonitrile)silver(I) tetrafluoroborate with triphenylphosphine can yield a silver-phosphine complex .
相似化合物的比较
Similar Compounds
Tetrakis(acetonitrile)copper(I) tetrafluoroborate: Similar in structure but contains copper instead of silver
Tetrakis(acetonitrile)copper(I) hexafluorophosphate: Another copper complex with a different anion
Silver tetrafluoroborate: A simpler silver complex without the acetonitrile ligands
Uniqueness
Tetrakis(acetonitrile)silver(I) tetrafluoroborate is unique due to its high solubility in non-aqueous solvents and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in catalysis and material science applications .
属性
IUPAC Name |
silver;acetonitrile;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.Ag.BF4/c4*1-2-3;;2-1(3,4)5/h4*1H3;;/q;;;;+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYAKBATRMXJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12AgBF4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578441 | |
| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93556-88-8 | |
| Record name | Silver(1+) tetrafluoroborate--acetonitrile (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


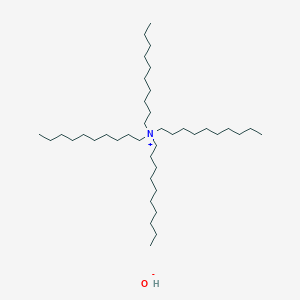
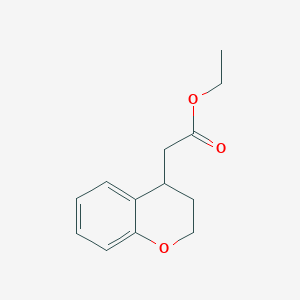
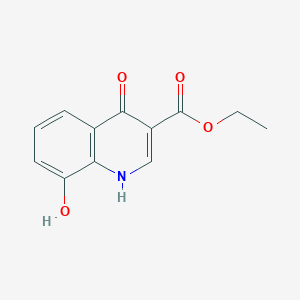

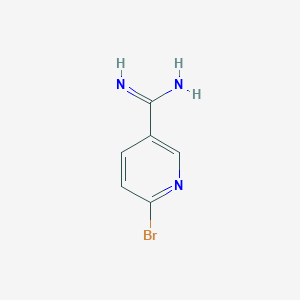
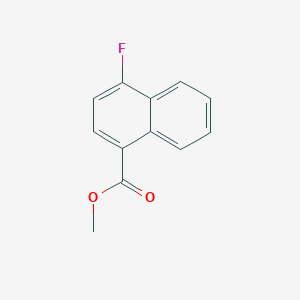
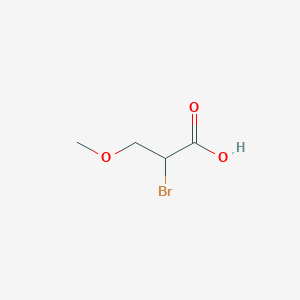
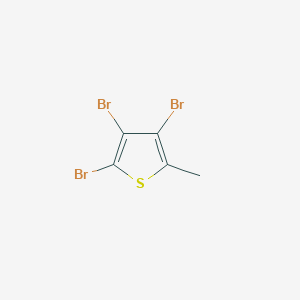
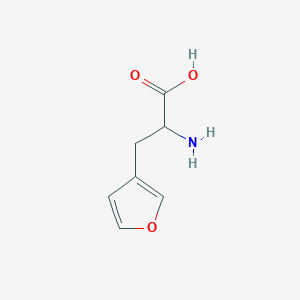
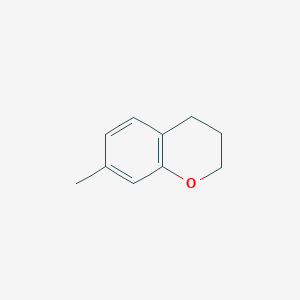
![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
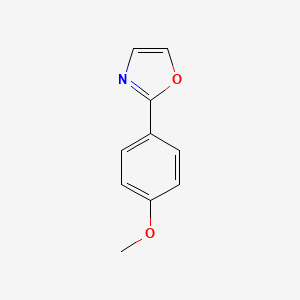
![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)
